molecular formula C7H9ClN2 B1291328 4-(Aminomethyl)-2-chloroaniline CAS No. 263713-33-3

4-(Aminomethyl)-2-chloroaniline

Cat. No.: B1291328
CAS No.: 263713-33-3
M. Wt: 156.61 g/mol
InChI Key: UKADWWBTPJFZOM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-chloroaniline is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted with a chloromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-chloroaniline typically involves the chlorination of 4-(Aminomethyl)aniline. One common method is the reaction of 4-(Aminomethyl)aniline with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the amino group with a chloromethyl group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-2-chloroaniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: 4-(Aminomethyl)-2-methylaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2-chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-chloroaniline involves its interaction with various molecular targets. In medicinal chemistry, it can act as an inhibitor of specific enzymes by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

    4-(Aminomethyl)aniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloroaniline: Lacks the aminomethyl group, limiting its applications in synthesis.

    4-Chloroaniline: Lacks the aminomethyl group, reducing its versatility in chemical reactions.

Uniqueness: 4-(Aminomethyl)-2-chloroaniline is unique due to the presence of both the aminomethyl and chloro groups, which allow it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

4-(aminomethyl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKADWWBTPJFZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263713-33-3
Record name 4-(aminomethyl)-2-chloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To lithium aluminum hydride (2.11 g, 55.6 mmol) in dry THF (50 mL) was added dropwise 4-amino-3-chlorobenzonitrile (3.29 g, 21.6 mmol) in THF (40 mL). The mixture was stirred at RT for 16 hours. Then, 6.0 mL of 1.0 N NaOH solution was added dropwise and the reaction mixture was stirred for 20 min. The solid was filtered off and washed with THF for three times. The solvent was removed by rotavap to give 4-amino-3-chlorobenzylamine as an oily liquid (3.04 g, 90%). 1H NMR (500 MHz, CD3OD): δ 7.18 (d, J=2Hz, 1H), 7.00 (dd, J=8Hz, 2Hz, 1H), 6.78 (d, J=8Hz, 1H), 3.61 (s, 2H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

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